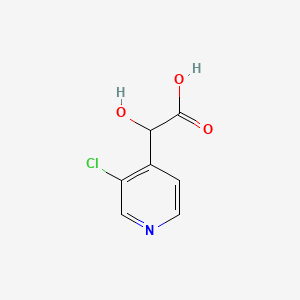
2-(3-Chloro-4-pyridyl)-2-hydroxyacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxyacetic acid group. One common method involves the reaction of 3-chloropyridine with glyoxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid may involve large-scale chlorination processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can act as a chelating agent, binding to metal ions and affecting enzymatic activity. The chloropyridine ring can interact with various receptors and enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloropyridin-4-yl)-2-hydroxypropanoic acid: Similar structure but with an additional methyl group.
2-(3-chloropyridin-4-yl)-2-hydroxybutanoic acid: Similar structure but with a longer carbon chain.
2-(3-chloropyridin-4-yl)-2-hydroxybenzoic acid: Similar structure but with a benzene ring instead of a hydroxyacetic acid moiety.
Uniqueness
2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid is unique due to its specific combination of a chloropyridine ring and a hydroxyacetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-3-9-2-1-4(5)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChI Key |
NGIKAWUWPXRQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















